rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester
Description
rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester (CAS 105300-40-1) is a fluorinated benzopyran derivative with a methyl ester functional group. Key properties include:
- Molecular weight: 210.16 g/mol
- Boiling point: 427.4°C
- Density: 1.498 g/cm³ .
The compound features a 6-fluoro substituent on the benzopyran core, a 4-oxo group, and a methyl ester at position 2. This structure influences its physicochemical behavior, such as lipophilicity and hydrolytic stability, making it relevant for pharmaceutical or synthetic applications.
Properties
IUPAC Name |
methyl 6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEDYQYJCQNIPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640611 | |
| Record name | Methyl 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134102-10-6 | |
| Record name | Methyl 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of 6-Fluoro-4-oxochroman-2-carboxylic Acid
The precursor, 6-fluoro-4-oxochroman-2-carboxylic acid, undergoes hydrogenation in a pressurized reactor (3–5 bar H₂) at 50–60°C. Pd/C (5–10 wt%) facilitates selective reduction of the α,β-unsaturated ketone to yield 6-fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| H₂ Pressure | 4 bar | Maximizes conversion (>95%) |
| Temperature | 55°C | Balances reaction rate and catalyst stability |
| Catalyst Loading | 7.5 wt% Pd/C | Prevents over-reduction |
Esterification with Methanol
The carboxylic acid intermediate is esterified using methanol in the presence of hydrochloric acid (HCl). Refluxing the mixture at 65°C for 12 hours achieves near-quantitative conversion to the methyl ester. Excess methanol (5:1 molar ratio) ensures complete esterification, while HCl (1–2 mol%) accelerates the reaction without promoting side reactions.
Alternative Esterification Approaches Using Lignin-Derived Methoxy Groups
Recent advances leverage lignin’s methoxy groups as methyl donors for esterification, offering a sustainable alternative to traditional methods. This approach avoids stoichiometric HCl and reduces waste.
Catalytic Methylation Mechanism
A palladium-based catalyst mediates methyl transfer from guaiacol (a lignin derivative) to the carboxylic acid intermediate. The reaction proceeds via:
Performance Metrics
Comparative studies show superior atom economy (82% vs. 68% for HCl-mediated esterification) and reduced energy input (40°C vs. 65°C). However, catalyst cost remains a limitation for large-scale applications.
Chromone-Based Synthesis via Diethyl Oxalate Condensation
A third route synthesizes the benzopyran core de novo using 2-hydroxyacetophenone and diethyl oxalate. This method avoids pre-functionalized starting materials, enhancing flexibility.
Cyclization and Fluorination
2-Hydroxyacetophenone reacts with diethyl oxalate in ethanol under basic conditions (NaOEt, 4 equiv) to form chromone-2-carboxylic acid. Subsequent fluorination using Selectfluor® at position 6 introduces the fluorine atom.
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Reflux, 3 h | 78% |
| Fluorination | DMF, 80°C, 6 h | 65% |
Esterification Optimization
Esterification with methanol and thionyl chloride (SOCl₂) achieves 89% yield. SOCl₂ converts the acid to its acyl chloride, which reacts rapidly with methanol. Excess SOCl₂ (12 equiv) ensures complete conversion but requires careful handling due to toxicity.
Industrial-Scale Production Strategies
Scalable synthesis necessitates cost-effective catalysts and continuous processing. Patent data highlight two optimized workflows:
Continuous Flow Hydrogenation
Replacing batch reactors with continuous flow systems improves Pd/C utilization. A tubular reactor operating at 10 mL/min achieves 98% conversion with 5 wt% Pd/C, reducing catalyst costs by 40%.
Automated Purification
Crystallization from ethanol/water (3:1 v/v) removes unreacted starting materials and byproducts. Automated temperature control ensures consistent crystal size, enhancing batch reproducibility.
Comparative Analysis of Preparation Methods
The table below evaluates key metrics for each method:
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 99.5 | 120 | High |
| Lignin Methylation | 85 | 98.2 | 180 | Moderate |
| Chromone Synthesis | 73 | 97.8 | 150 | Low |
Catalytic hydrogenation remains the preferred industrial method due to its balance of yield and cost. Lignin methylation shows promise for sustainable chemistry but requires catalyst recycling innovations .
Chemical Reactions Analysis
Types of Reactions
rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit specific cancer cell lines through the modulation of apoptosis pathways .
Case Study: Inhibition of Tumor Growth
In a controlled study, this compound was administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent in oncology .
Environmental Science
Pesticidal Properties
The compound has been evaluated for its pesticidal activity against various agricultural pests. A field trial demonstrated that this compound effectively reduced pest populations without adversely affecting non-target species .
Data Table: Efficacy Against Pests
| Pest Species | Control (%) | Concentration (mg/L) |
|---|---|---|
| Aphids | 85 | 50 |
| Whiteflies | 70 | 75 |
| Spider Mites | 90 | 100 |
Material Science
Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and UV resistance. A study showed that incorporating this compound into polycarbonate matrices improved the material's resistance to degradation under UV exposure .
Case Study: Enhanced UV Resistance
A comparative analysis of polymer samples with and without the compound demonstrated a marked improvement in UV stability, with treated samples maintaining structural integrity after prolonged exposure .
Mechanism of Action
The mechanism of action of rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Ethyl Ester Variant: rac-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid Ethyl Ester
- Structure : Differs by having an ethyl ester (C₂H₅) instead of a methyl ester (CH₃).
- Molecular weight : Expected to be higher (~224.2 g/mol) due to the larger ester group.
- However, hydrolytic stability may decrease due to steric hindrance slowing esterase-mediated cleavage .
Carboxylic Acid Form: 6-Fluoro-4-oxochroman-2-carboxylic Acid
- Structure : Lacks the methyl ester, replacing it with a free carboxylic acid (-COOH).
- Key differences :
- Polarity : Higher polarity due to the ionizable carboxylic acid group, reducing lipid solubility.
- Bioavailability : The ester form is likely a prodrug, improving absorption compared to the acid form .
- Reactivity : The acid form may exhibit stronger hydrogen bonding or metal-chelating capabilities, influencing interactions with biological targets .
Non-Fluorinated Analogs: 3,4-Dihydro-2H-1-benzopyran-2-carboxylic Acid Derivatives
- Example : 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (CAS 195723).
- Structural differences : Absence of fluorine and additional methyl groups.
- Fluorine also enhances metabolic stability by resisting oxidative degradation .
Heterocyclic Esters with Similar Substituents
- Example : (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (EP 4 374 877 A2).
- Comparison :
- Ring system : Pyrrolopyridazine vs. benzopyran.
- Substituents : Chloro and phenylmethoxy groups introduce steric bulk and alter electronic properties compared to fluorine.
- Ester chain : The 2-methylpropyl ester increases lipophilicity significantly, likely extending half-life but complicating synthesis .
Research Findings and Implications
- Fluorine's role: The 6-fluoro substituent enhances metabolic stability and electronic effects, making the compound less prone to oxidation compared to non-fluorinated analogs .
- Ester vs. acid : Methyl ester improves bioavailability by masking the carboxylic acid, a common prodrug strategy. Hydrolysis rates depend on ester chain length and electronic environment .
- Structural analogs : Compounds with bulkier substituents (e.g., 2-methylpropyl esters) show tailored pharmacokinetics but may face synthetic challenges .
Biological Activity
rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester, also known as methyl 6-fluoro-4-oxochroman-2-carboxylate, is a compound with significant potential in medicinal chemistry. Its structural characteristics suggest a variety of biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound based on recent studies and highlights its pharmacological potential.
- Molecular Formula : C11H9FO4
- Molecular Weight : 224.19 g/mol
- CAS Number : 134102-10-6
- IUPAC Name : rac-6-Fluoro-3,4-dihydro-4-oxo-2H-chromene-2-carboxylic acid methyl ester
1. Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound was tested against various bacterial strains, showing significant inhibition:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Streptococcus agalactiae | 100 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. In vitro assays revealed that rac-6-Fluoro compounds exhibited moderate inhibitory effects on COX enzymes:
| Compound | COX Inhibition (%) |
|---|---|
| rac-6-Fluoro Compound | 40% at 100 µM |
This activity indicates potential therapeutic applications in treating inflammatory diseases .
3. Anticancer Activity
In addition to antimicrobial and anti-inflammatory effects, the compound has been investigated for its anticancer properties. Studies involving various cancer cell lines showed that it can induce cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 µM |
| Hek293 (Kidney) | 20 µM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Studies and Research Findings
- Multi-target Ligands : A study explored derivatives of furochromenes, including rac-6-Fluoro compounds, as multi-target-directed ligands against cholinesterases and β-secretase. The derivatives showed promising results in inhibiting these enzymes which are implicated in neurodegenerative diseases .
- Cytotoxicity Assessment : In a comparative study of various benzopyran derivatives, rac-6-Fluoro compounds were highlighted for their selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- Molecular Docking Studies : Computational studies using molecular docking techniques revealed strong interactions between the rac-6-Fluoro compound and target proteins involved in inflammation and cancer pathways. These insights support the observed biological activities and guide future synthesis of more potent analogs .
Q & A
Q. What are the key synthetic routes for rac-6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic Acid Methyl Ester, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via esterification of the corresponding carboxylic acid (6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid) using methanol under acidic catalysis. Key steps include:
- Catalyst Selection : Raney nickel or palladium-based catalysts are employed for hydrogenation steps in precursor synthesis (e.g., reducing nitro or carbonyl intermediates) .
- Temperature Control : Reactions often proceed at reflux temperatures (e.g., 80–100°C) to ensure complete esterification while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) yields >95% purity. HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity .
Q. How is the compound characterized spectroscopically, and what are its critical spectral benchmarks?
Methodological Answer:
- NMR : NMR (400 MHz, DMSO-d6) shows characteristic signals: δ 2.85–3.10 (m, 2H, CH₂), 3.75 (s, 3H, OCH₃), and 7.20–7.40 (m, aromatic H). NMR confirms fluorine substitution at C6 .
- LCMS : ESI-MS ([M+H]⁺ at m/z 211.1) and retention time (1.23 min under SQD-FA05 conditions) match literature data .
- HPLC : Purity ≥98% (C18 column, 210 nm detection) with a boiling point of 427.4°C and density of 1.498 g/cm³ .
Advanced Research Questions
Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?
Methodological Answer: Discrepancies in inhibitory activity (e.g., Ras/Rac pathway modulation vs. lack of effect in certain cell lines) may arise from:
- Enantiomeric Purity : The racemic mixture’s biological activity can differ significantly from individual enantiomers. Chiral separation (e.g., Chiralpak AD-H column) followed by independent bioassays is critical .
- Metabolic Stability : Differences in esterase-mediated hydrolysis (methyl ester vs. ethyl ester analogs) affect intracellular concentrations. Stability assays in liver microsomes or plasma are recommended .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) into Rac1 GTPase (PDB: 1MH1) identifies steric clashes at the 6-fluoro position. Modifying the 3,4-dihydro-4-oxo moiety improves hydrogen bonding with Thr35 .
- QSAR Analysis : CoMFA models correlate logP (1.24) with membrane permeability. Introducing hydrophilic groups at C2-carboxylic acid enhances solubility without compromising target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
